REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:25][CH2:24][C:12]3([N:16]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:15][CH2:14][CH2:13]3)[CH2:11]2)=[CH:6][C:5]=1[O:26][CH:27]([CH3:29])[CH3:28])([O-])=O.O.NN>C(O)C.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:25][CH2:24][C:12]3([N:16]([C:17]([O:19][C:20]([CH3:21])([CH3:22])[CH3:23])=[O:18])[CH2:15][CH2:14][CH2:13]3)[CH2:11]2)=[CH:6][C:5]=1[O:26][CH:27]([CH3:29])[CH3:28] |f:1.2|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1)N1CC2(CCCN2C(=O)OC(C)(C)C)CC1)OC(C)C
|
Name
|
|
Quantity
|
592 mg
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
52.5 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)N1CC2(CCCN2C(=O)OC(C)(C)C)CC1)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 365 mg | |
YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |